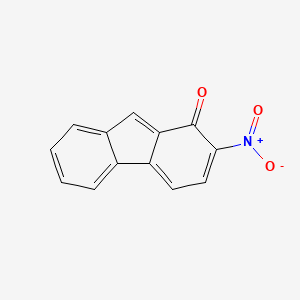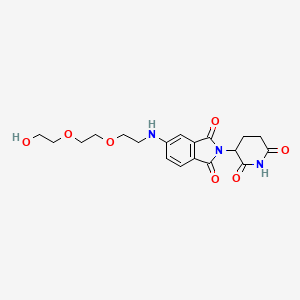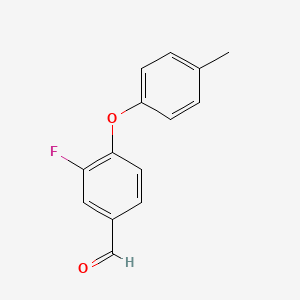
Dioctylphosphonoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctylphosphonoacetic acid is an organophosphorus compound with the molecular formula C18H37O5P and a molecular weight of 364.46 g/mol . This compound is characterized by the presence of a phosphono group attached to an acetic acid moiety, with two octyl groups attached to the phosphorus atom. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dioctylphosphonoacetic acid can be synthesized through several methods. One common method involves the reaction of octyl alcohol with phosphorus trichloride to form dioctylphosphite, which is then oxidized to dioctylphosphonate. This intermediate is subsequently reacted with bromoacetic acid to yield this compound . The reaction conditions typically involve the use of solvents such as acetonitrile or dioxane and may be accelerated using microwave irradiation .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The key steps include the controlled addition of reactants, maintenance of specific temperatures and pressures, and purification of the final product through distillation or crystallization . The use of automated systems ensures consistent quality and high yield.
Análisis De Reacciones Químicas
Types of Reactions
Dioctylphosphonoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: The octyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, phosphine derivatives, and substituted phosphonoacetic acids .
Aplicaciones Científicas De Investigación
Dioctylphosphonoacetic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as an antiviral agent, particularly against herpesviruses.
Industry: This compound is used in the production of flame retardants, plasticizers, and surfactants.
Mecanismo De Acción
The mechanism of action of dioctylphosphonoacetic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit DNA polymerase, particularly in viruses, by mimicking the natural substrate and interfering with the enzyme’s activity . This inhibition prevents viral replication and can be used to control viral infections.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to dioctylphosphonoacetic acid include:
Phosphonoacetic acid: A simpler analog with similar antiviral properties.
Decyl phosphonic acid: Used as a surfactant and corrosion inhibitor.
Bisphosphonates: A class of compounds used to inhibit bone resorption in medical applications.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as surfactants and plasticizers .
Propiedades
Fórmula molecular |
C18H37O5P |
|---|---|
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
2-dioctoxyphosphorylacetic acid |
InChI |
InChI=1S/C18H37O5P/c1-3-5-7-9-11-13-15-22-24(21,17-18(19)20)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3,(H,19,20) |
Clave InChI |
HVLGJIGOKQDGIZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOP(=O)(CC(=O)O)OCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


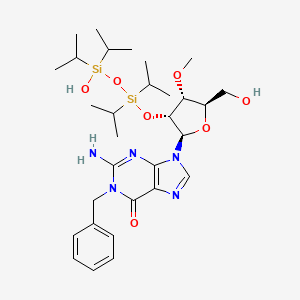

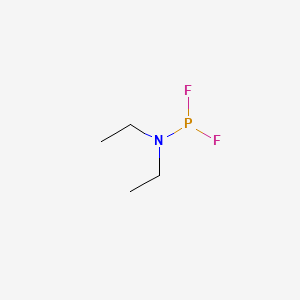
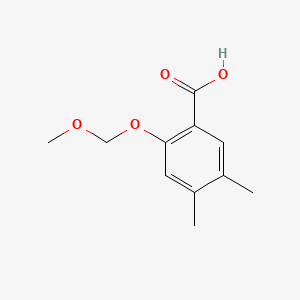



![(2S)-2-[(2R)-2-[3-(2-azidoethoxy)propanamido]-3-methylbutanamido]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B14763474.png)
![1-Chloro-1-[4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14763477.png)
